molecular formula C17H17ClN2O4 B12201045 2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid

2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B12201045
M. Wt: 348.8 g/mol
InChI Key: JYFIXBXWPITOMO-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzylamino group, a chlorinated hydroxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzylamino Group: This step involves the reaction of benzylamine with a suitable precursor to introduce the benzylamino group.

    Introduction of the Chlorinated Hydroxyphenyl Group: This step involves the chlorination of a hydroxyphenyl compound, followed by its reaction with an appropriate intermediate to form the desired structure.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzylamino and chlorinated hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid
  • 2-(Benzylamino)-4-((5-bromo-2-hydroxyphenyl)amino)-4-oxobutanoic acid
  • 2-(Benzylamino)-4-((5-chloro-2-methoxyphenyl)amino)-4-oxobutanoic acid

Uniqueness

2-(Benzylamino)-4-((5-chloro-2-hydroxyphenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. The presence of both benzylamino and chlorinated hydroxyphenyl groups provides distinct reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C17H17ClN2O4

Molecular Weight

348.8 g/mol

IUPAC Name

2-(benzylamino)-4-(5-chloro-2-hydroxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C17H17ClN2O4/c18-12-6-7-15(21)13(8-12)20-16(22)9-14(17(23)24)19-10-11-4-2-1-3-5-11/h1-8,14,19,21H,9-10H2,(H,20,22)(H,23,24)

InChI Key

JYFIXBXWPITOMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)NC2=C(C=CC(=C2)Cl)O)C(=O)O

Origin of Product

United States

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